![molecular formula C13H13NO4 B2598235 2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid CAS No. 136058-68-9](/img/structure/B2598235.png)
2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid
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Overview
Description
The compound “2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid” is a complex organic molecule. It contains a methoxyphenyl group, an oxazole ring, and an acetic acid group . Methoxyphenylacetic acid is a known compound with the molecular formula C9H10O3 and a molar mass of 166.18 g/mol .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the oxazole ring and the introduction of the methoxyphenyl and acetic acid groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole ring, a five-membered ring containing two heteroatoms (one nitrogen and one oxygen), would be a key feature. The methoxyphenyl group would add aromaticity to the molecule, and the acetic acid group would provide a carboxylic acid functional group .Physical And Chemical Properties Analysis
Some physical and chemical properties can be inferred from the compound’s structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in water. The compound’s melting point, boiling point, and other physical properties would depend on the specifics of its molecular structure .Scientific Research Applications
Furocoumarin Derivatives
Furocoumarins are an important class of heterocyclic compounds found in various natural products. They exhibit significant biological activity and are commonly used as active photosensitizers in psoralen and UVA (PUVA) therapy. Here’s how 2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid contributes to this field:
Application: PUVA Therapy:- The furocoumarin moiety enhances the therapeutic effect by sensitizing skin cells to UVA radiation, leading to cell death and disease remission .
Pharmaceutical Intermediates
2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid serves as a valuable intermediate in pharmaceutical synthesis. Here’s an application in this context:
Application: Drug Synthesis:- Researchers can modify its structure to create novel drug candidates with specific pharmacological properties .
Plasma Metabolite as a Biomarker
This compound has been identified as a plasma metabolite with potential diagnostic value. Here’s how it can be applied:
Application: Cancer Biomarker:Crystal Engineering and Borate Chemistry
The compound’s structure and properties contribute to crystal engineering and borate chemistry. Here’s an application in this field:
Application: Crystal Growth:Mechanism of Action
Future Directions
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its interactions with biological systems. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry, among others .
properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-8-11(7-12(15)16)14-13(18-8)9-3-5-10(17-2)6-4-9/h3-6H,7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJCQPKXTTTWCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid |
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